2-(Dimethylamino)ethyl acrylate, with the chemical formula CHNO and a molecular weight of 143.18 g/mol, is a significant compound in the field of polymer chemistry. It is categorized as an acrylate ester, specifically an amino acrylate, which is notable for its ability to participate in various polymerization reactions, leading to the formation of functionalized polymers. This compound is primarily used in the synthesis of polymers and copolymers that exhibit unique properties beneficial for various applications in materials science and biomedicine.
The compound is classified under the category of acrylates, which are derivatives of acrylic acid. It is commercially available and can be synthesized from readily accessible starting materials such as dimethylaminoethanol and ethyl acrylate. The compound's CAS number is 2439-35-2, and it is often stabilized with compounds like methyl hydroquinone to prevent polymerization during storage .
The synthesis of 2-(dimethylamino)ethyl acrylate can be accomplished through several methods, with the most common involving the reaction between dimethylaminoethanol and ethyl acrylate. A detailed synthesis route includes:
The synthesis typically involves a continuous flow reactor setup where reactants are introduced at controlled rates, ensuring optimal reaction conditions. The crude product is analyzed using gas chromatography to assess purity and yield .
The molecular structure of 2-(dimethylamino)ethyl acrylate features a central acrylic acid moiety with a dimethylamino group attached to an ethyl chain. This structure allows for significant reactivity in polymerization processes.
2-(Dimethylamino)ethyl acrylate participates in various chemical reactions, including:
The reactions are typically facilitated by radical initiators or catalysts that help control the polymerization process, ensuring that desired molecular weights and structures are achieved.
The mechanism by which 2-(dimethylamino)ethyl acrylate functions primarily involves its ability to act as a nucleophile due to the electron-donating nature of the dimethylamino group. This property allows it to engage in various addition reactions:
2-(Dimethylamino)ethyl acrylate finds extensive applications in various scientific fields:
The primary industrial synthesis of DMAEA (CAS 2439-35-2) employs catalytic transesterification, where acrylic acid esters (e.g., ethyl acrylate, EA) react with 2-dimethylaminoethanol (DMAE). This equilibrium-driven reaction requires in situ alcohol removal to achieve high yields. Titanium(IV) tetraethanolate or tetraisopropyl orthotitanate ( [1] [5]) are preferred catalysts, operating at 85–140°C. The reaction proceeds via nucleophilic acyl substitution: DMAE attacks the carbonyl carbon of EA, forming a tetrahedral intermediate that collapses to release ethanol. Continuous removal of ethanol—which forms an azeotrope with EA (72.7:26.3% ethanol/EA, boiling point 77.5°C)—shifts equilibrium toward DMAEA [5].
Table 1: Key Transesterification Parameters
Parameter | Value | Impact |
---|---|---|
EA/DMAE Molar Ratio | 1.56 | Minimizes DMAE side-reactions |
Temperature Range | 85–140°C | Optimizes kinetics vs. degradation |
Ethanol Removal Efficiency | >95% | Determines equilibrium shift |
Catalyst Loading | 2.85 g/h (80% ethyl titanate) | Balances activity and cost |
DMAEA’s electron-rich double bond makes it prone to radical polymerization during synthesis. Inhibitors like phenothiazine (PTZ) and 4-hydroxy-TEMPO (tetramethyl-4-hydroxy-piperidinyloxy) are essential. Arkema’s process uses 2,010 ppm PTZ and 50 ppm 4-hydroxy-TEMPO, suppressing premature polymerization while allowing catalytic reactions to proceed [1]. PTZ acts as a radical scavenger by donating hydrogen atoms, forming stable radical species. TEMPO inhibits polymerization via reversible trapping of propagating radicals. This dual system maintains monomer stability during high-temperature processing (up to 140°C), enabling conversions >82% [1] [6].
Table 2: Inhibitor Performance in DMAEA Synthesis
Inhibitor | Concentration | Function | Stability Limit |
---|---|---|---|
Phenothiazine (PTZ) | 2,010 ppm | H-donor for radical termination | 140°C |
4-Hydroxy TEMPO | 50 ppm | Reversible radical trapping | 140°C |
MEHQ | <2,000 ppm | Oxygen-scavenging (post-synthesis) | 25°C (storage) |
Batch reactors face challenges in ethanol removal and thermal control. Arkema’s continuous flow system achieves 76% DMAEA yield and 92.7% selectivity via:
Table 3: Continuous vs. Batch Reactor Performance
Parameter | Continuous Reactor | Batch Reactor |
---|---|---|
Yield | 76% | 60–65% |
Selectivity | 92.7% | 85–90% |
Temperature Control | Gradient (85–120°C) | Isothermal (110°C) |
Ethanol Removal | Real-time distillation | Post-reaction removal |
Throughput | 278 g/h main feed | Limited by cycle time |
Titanium and tin catalysts dominate DMAEA synthesis, but differ critically in efficiency and side-reactions:
Tin catalysts follow distinct mechanisms: Sn(Oct)₂ forms tin alkoxides that nucleophilically attack acrylate esters. Above 120°C, direct insertion into Sn-O bonds occurs, risking octanoate end-group contamination [10]. Titanium catalysts, while costlier, offer better selectivity and comply with stringent polymer-grade monomer specifications.
Table 4: Catalyst Performance Metrics
Catalyst Type | Titanium-Based | Tin-Based |
---|---|---|
Optimal Temperature | 85–140°C | 80–120°C |
Typical Yield | 76–95% | 70–88% |
Byproduct Formation | Low (<3%) | Moderate (5–8%) |
Metal Residue in Product | 10–20 ppm | 30–50 ppm |
Cost Relative to Ti | 1.0× | 0.6× |
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